3-(4-Tert-butylphenyl)-5-((3-methoxybenzyl)thio)-4H-1,2,4-triazol-4-ylamine
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Overview
Description
3-(4-Tert-butylphenyl)-5-((3-methoxybenzyl)thio)-4H-1,2,4-triazol-4-ylamine is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Tert-butylphenyl)-5-((3-methoxybenzyl)thio)-4H-1,2,4-triazol-4-ylamine typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by alkylation and subsequent functional group modifications to introduce the tert-butylphenyl and methoxybenzylthio groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-Tert-butylphenyl)-5-((3-methoxybenzyl)thio)-4H-1,2,4-triazol-4-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Chemistry
In chemistry, 3-(4-Tert-butylphenyl)-5-((3-methoxybenzyl)thio)-4H-1,2,4-triazol-4-ylamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, derivatives of triazole compounds are often explored for their pharmacological properties. This compound may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Tert-butylphenyl)-5-((3-methoxybenzyl)thio)-4H-1,2,4-triazol-4-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and other functional groups within the molecule play a crucial role in binding to these targets, modulating their activity, and exerting the compound’s effects. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Tert-butylphenyl)-4H-1,2,4-triazol-4-ylamine
- 5-((3-Methoxybenzyl)thio)-4H-1,2,4-triazol-4-ylamine
- 3-(4-Tert-butylphenyl)-5-((3-methoxybenzyl)thio)-4H-1,2,4-triazole
Uniqueness
Compared to similar compounds, 3-(4-Tert-butylphenyl)-5-((3-methoxybenzyl)thio)-4H-1,2,4-triazol-4-ylamine stands out due to the presence of both the tert-butylphenyl and methoxybenzylthio groups. These groups contribute to its unique chemical properties, reactivity, and potential applications. The combination of these functional groups within a single molecule allows for a broader range of chemical reactions and interactions, making it a valuable compound for scientific research and industrial applications.
Properties
CAS No. |
678157-89-6 |
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Molecular Formula |
C20H24N4OS |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
3-(4-tert-butylphenyl)-5-[(3-methoxyphenyl)methylsulfanyl]-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C20H24N4OS/c1-20(2,3)16-10-8-15(9-11-16)18-22-23-19(24(18)21)26-13-14-6-5-7-17(12-14)25-4/h5-12H,13,21H2,1-4H3 |
InChI Key |
FRJDIMNUDCUSAB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2N)SCC3=CC(=CC=C3)OC |
Origin of Product |
United States |
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